MDMB-CHMICA metabolite M2
Overview
Description
MDMB-CHMICA metabolite M2 is a synthetic cannabinoid metabolite. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. MDMB-CHMICA is one of these synthetic cannabinoids, and its metabolite M2 is formed during the biotransformation of MDMB-CHMICA in the body .
Preparation Methods
The preparation of MDMB-CHMICA metabolite M2 involves the synthesis of MDMB-CHMICA followed by its metabolic conversion. MDMB-CHMICA can be synthesized through a multi-step chemical process involving the reaction of methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate with appropriate reagents under controlled conditions . The industrial production of MDMB-CHMICA typically involves large-scale chemical synthesis in specialized facilities equipped to handle complex organic reactions .
Chemical Reactions Analysis
MDMB-CHMICA metabolite M2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MDMB-CHMICA can lead to the formation of hydroxylated metabolites .
Scientific Research Applications
MDMB-CHMICA metabolite M2 has several scientific research applications. In chemistry, it is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples . In biology, it is used to study the metabolism and biotransformation of synthetic cannabinoids in the body . In medicine, it is used in forensic toxicology to detect the use of synthetic cannabinoids in clinical and forensic cases . In industry, it is used in the development of analytical methods for the detection of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of MDMB-CHMICA metabolite M2 involves its interaction with cannabinoid receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . This compound binds to these receptors, mimicking the effects of natural cannabinoids and leading to similar physiological effects .
Comparison with Similar Compounds
MDMB-CHMICA metabolite M2 is similar to other synthetic cannabinoid metabolites such as AB-CHMINACA, ADB-CHMINACA, and 5F-MDMB-PINACA . it is unique in its specific chemical structure and the particular metabolic pathways it undergoes in the body . These differences can affect its potency, duration of action, and the specific effects it produces .
Properties
IUPAC Name |
(2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-22(2,3)19(21(26)27)23-20(25)17-14-24(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h7-8,11-12,14-15,19H,4-6,9-10,13H2,1-3H3,(H,23,25)(H,26,27)/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDOZUYCWXTPTF-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342594 | |
Record name | N-{[1-(Cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401342594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460730-12-3 | |
Record name | Mdmb-chmica metabolite M-30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2460730123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MDMB-CHMICA METABOLITE M-30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565TTU3EGT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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